![molecular formula C23H32O4 B15124954 (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3’H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol is a synthetic steroidal molecule It is structurally related to androstane derivatives and features a unique cyclopropane ring fused to the steroid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3’H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol involves multiple steps, starting from readily available steroid precursors. One common route involves the microbiological dihydroxylation of 3beta-hydroxy-5-androsten-17-one to obtain 3beta,7alpha,15alpha-trihydroxy-5-androsten-17-one. This intermediate is then subjected to a series of chemical transformations, including acetonide formation, hydrolysis, selective acylation, and cyclopropanation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as temperature control, solvent selection, and catalyst usage, ensures high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
The compound (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3’H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: SOCl2, TsCl, or other suitable reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex steroidal molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for investigating steroid hormone receptors and their interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical steroids. Its unique structure may offer advantages in drug design and development.
Industry
In the industrial sector, the compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
作用機序
The mechanism of action of (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3’H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific receptor and cellular context .
類似化合物との比較
Similar Compounds
Drospirenone: A synthetic steroid with a similar structure, used in hormonal contraceptives.
Epiandrosterone: A naturally occurring steroid hormone with weak androgenic activity.
3alpha-hydroxy-5beta-androstan-17-one: A metabolite of testosterone with structural similarities
Uniqueness
The uniqueness of (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3’H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol lies in its cyclopropane ring fused to the steroid backbone, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may offer unique advantages in various applications .
特性
IUPAC Name |
6-(3-hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-20-8-4-14(25)13-22(20,26)10-5-15-17(20)6-9-21(2)19(15)16-12-18(16)23(21,27)7-3-11-24/h5,10,14-19,24-27H,4,6,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNHZIWRNMDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(C=CC3C2CCC4(C3C5CC5C4(C#CCO)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
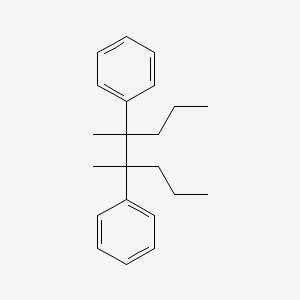
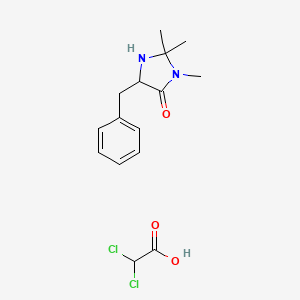
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
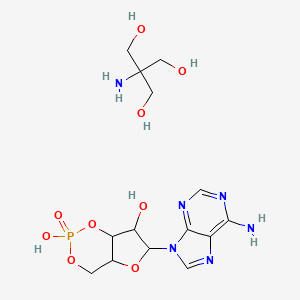
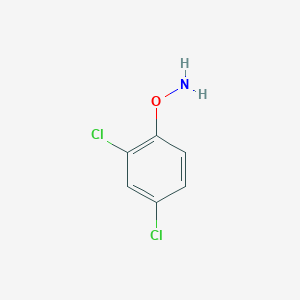

![2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
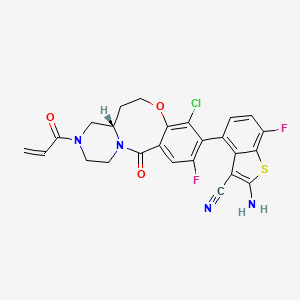
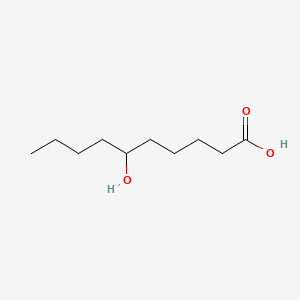
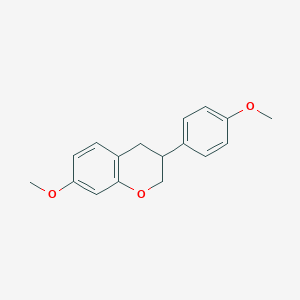
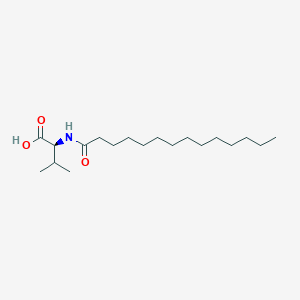
![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
